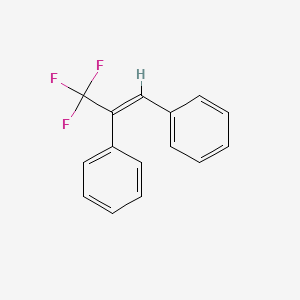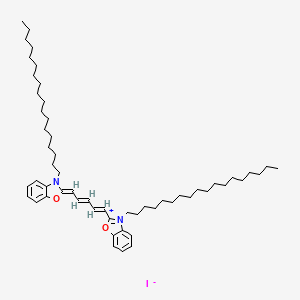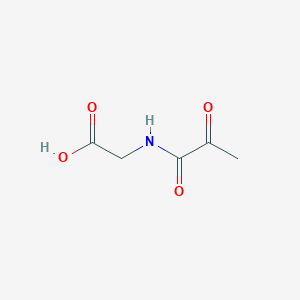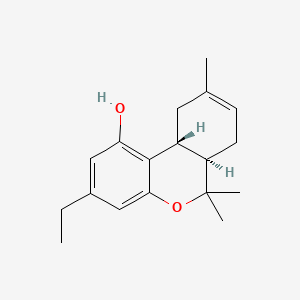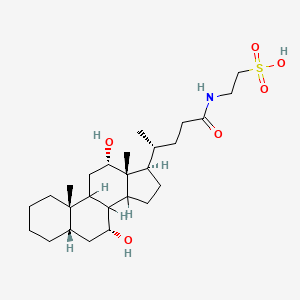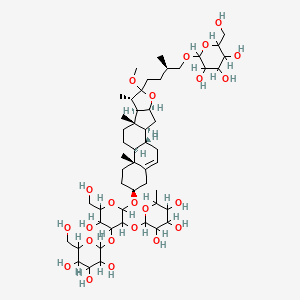
Methyl protogracillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl protogracillin is a natural product found in Tribulus terrestris and Dioscorea septemloba with data available.
Aplicaciones Científicas De Investigación
Cytotoxicity Against Cancer Cell Lines Methyl protogracillin, a furostanol saponin isolated from the rhizome of Dioscorea collettii, has shown significant cytotoxicity against various human cancer cell lines. Notably, it exhibited particular selectivity against colon cancer, central nervous system (CNS) cancer, melanoma, renal cancer, and breast cancer cell lines, suggesting its potential as an anticancer agent (Hu & Yao, 2001).
Identification and Isolation from Dioscorea collettii Further studies identified methyl protogracillin as one of several furostanol glycosides isolated from Dioscorea collettii. These compounds, including methyl protogracillin, displayed cytotoxic activities against the K562 cancer cell line, indicating their potential as antineoplastic agents (Hu et al., 1997).
Novel Mechanisms of Action The cytotoxicity of methyl protogracillin and related compounds against human cancer cells suggests novel mechanisms of action. These compounds do not have similar cytotoxicity patterns to other compounds in the NCI's anticancer drug screen database, indicating their unique action pathways (Hu & Yao, 2003).
Metabolic Profiling in Costus speciosus Metabolic profiling of Costus speciosus revealed a high quantity of steroidal saponins, including methyl protogracillin. This discovery is significant for understanding the plant's pharmacological potential and could guide further research into the applications of these compounds (Kumar et al., 2018).
Efficient Preparation Methods Research into efficient preparation methods for compounds related to methyl protogracillin, like Prosapogenin A, highlights the importance of developing convenient and efficient methods for obtaining these pharmacologically active substances. Such developments could enhance their practical use in anticancer therapies (Xie et al., 2022).
Propiedades
Nombre del producto |
Methyl protogracillin |
|---|---|
Fórmula molecular |
C52H86O23 |
Peso molecular |
1079.2 g/mol |
Nombre IUPAC |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23?,25+,26-,27+,28+,29+,30?,31?,32?,33+,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50+,51+,52?/m1/s1 |
Clave InChI |
LOSNTJHBTWBJCC-UOJDEKDCSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Sinónimos |
methyl protogracillin NSC-698792 NSC698792 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



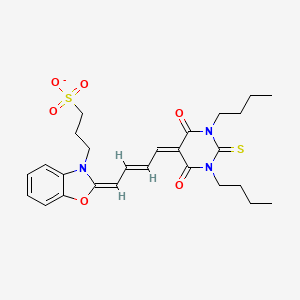
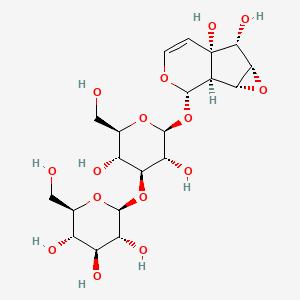
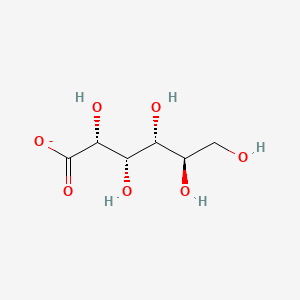
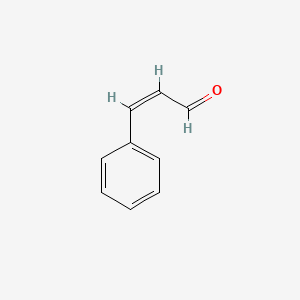
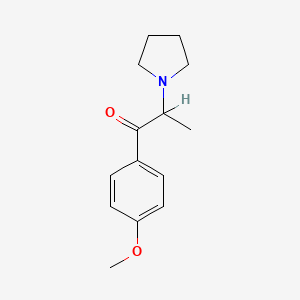
![1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-, (1aR,7R,7aR,7bS)-(+)-](/img/structure/B1237866.png)
![[(8R,9S,10R,13S,14S)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate](/img/structure/B1237872.png)
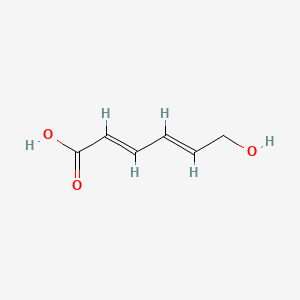
![(Z)-7-[(1R,2R,3R)-2-[(E)-3-fluorooct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237874.png)
